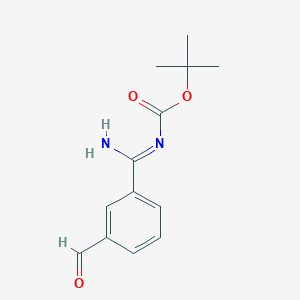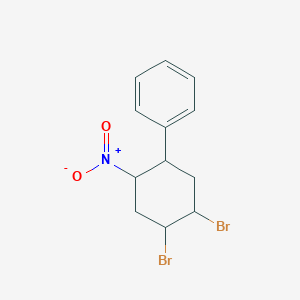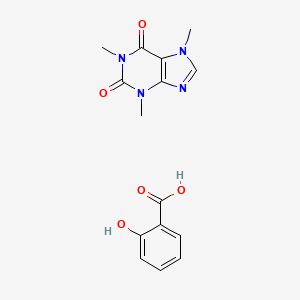
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a bromine atom, two chlorine atoms, a methoxy group, and an imine group attached to a phenolic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-hydroxy-6-methoxybenzaldehyde and 2,6-dichloroaniline.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 2-bromo-4-hydroxy-6-methoxybenzaldehyde and 2,6-dichloroaniline in the presence of an acid catalyst. This reaction forms the imine linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The presence of reactive functional groups allows it to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-((2,6-dichlorophenylimino)methyl)phenol: Lacks the methoxy group.
2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methylphenol: Has a methyl group instead of a methoxy group.
Uniqueness
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and methoxy groups provides a distinct set of properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C14H10BrCl2NO2 |
|---|---|
Molekulargewicht |
375.0 g/mol |
IUPAC-Name |
2-bromo-4-[(2,6-dichlorophenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H10BrCl2NO2/c1-20-12-6-8(5-9(15)14(12)19)7-18-13-10(16)3-2-4-11(13)17/h2-7,19H,1H3 |
InChI-Schlüssel |
NUHWZEJHWKORNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=NC2=C(C=CC=C2Cl)Cl)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1)](/img/structure/B13766589.png)





